molecular formula C9H3F4NO B1306013 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde CAS No. 30683-38-6

4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde

Cat. No.: B1306013
CAS No.: 30683-38-6
M. Wt: 217.12 g/mol
InChI Key: BHGCCJJOMNIVOA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative with the molecular formula C9H3F4NO and a molecular weight of 217.12 g/mol . This compound is characterized by the presence of four fluorine atoms on the indole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structural features.

Preparation Methods

Chemical Reactions Analysis

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets and modulating its reactivity in biological systems .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde can be compared with other fluorinated indole derivatives, such as:

    5,6,7-Trifluoro-1H-indole-3-carbaldehyde: This compound has one less fluorine atom, which may result in different reactivity and biological activity.

    4,5,6,7-Tetrafluoro-1H-indole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which provides distinct reactivity and versatility in various chemical and biological contexts .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGCCJJOMNIVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380229
Record name 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30683-38-6
Record name 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30683-38-6
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